molecular formula C7H9Cl3N2 B1403687 (3,4-Dichlorobenzyl)hydrazine hydrochloride CAS No. 91467-53-7

(3,4-Dichlorobenzyl)hydrazine hydrochloride

Cat. No.: B1403687
CAS No.: 91467-53-7
M. Wt: 227.5 g/mol
InChI Key: ZVGOHPRQTOMWPE-UHFFFAOYSA-N
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Description

(3,4-Dichlorobenzyl)hydrazine hydrochloride is a chemical compound with the molecular formula C7H9Cl3N2. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of two chlorine atoms attached to a benzyl group, which is further connected to a hydrazine moiety. This structure imparts specific reactivity and functionality to the compound, making it valuable in different fields of study .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dichlorobenzyl)hydrazine hydrochloride typically involves the reaction of 3,4-dichlorobenzyl chloride with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol, under controlled temperature conditions. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: (3,4-Dichlorobenzyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce amines .

Scientific Research Applications

(3,4-Dichlorobenzyl)hydrazine hydrochloride is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (3,4-Dichlorobenzyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved. The exact molecular targets and pathways are subject to ongoing research and may vary based on the specific application .

Comparison with Similar Compounds

  • (3,4-Dichlorobenzyl)hydrazine dihydrochloride
  • (3,4-Dichlorobenzyl)hydrazine
  • (3,4-Dichlorobenzyl)amine

Comparison: Compared to similar compounds, (3,4-Dichlorobenzyl)hydrazine hydrochloride exhibits unique reactivity due to the presence of both chlorine atoms and the hydrazine moiety. This combination allows for a broader range of chemical reactions and applications. Additionally, the hydrochloride salt form enhances its solubility and stability, making it more suitable for various research and industrial purposes .

Properties

IUPAC Name

(3,4-dichlorophenyl)methylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2.ClH/c8-6-2-1-5(4-11-10)3-7(6)9;/h1-3,11H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGOHPRQTOMWPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CNN)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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